molecular formula C24H27N3O2S B3636745 2-[(2-oxo-2-phenylethyl)thio]-3-[3-(1-piperidinyl)propyl]-4(3H)-quinazolinone

2-[(2-oxo-2-phenylethyl)thio]-3-[3-(1-piperidinyl)propyl]-4(3H)-quinazolinone

Cat. No.: B3636745
M. Wt: 421.6 g/mol
InChI Key: PNJUNCQLAHXGKO-UHFFFAOYSA-N
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Description

The compound “2-[(2-oxo-2-phenylethyl)thio]-3-[3-(1-piperidinyl)propyl]-4(3H)-quinazolinone” is a quinazolinone derivative. It has the linear formula C19H18N2O2S and a molecular weight of 338.432 . Quinazolinone derivatives are significant heterocyclic compounds due to their potential pharmaceutical and biological activities .


Synthesis Analysis

The synthesis of quinazolinones involves various procedures . A common approach involves the amidation of 2-aminobenzoic acid derivatives (anthranilic acid derivatives). Anthranilic acid derivatives are coupled with the appropriate acid chloride to generate the corresponding substituted anthranilates, which undergo cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones. Treatment of the benzoxazinones with ammonia solution affords the quinazolinone derivatives .


Chemical Reactions Analysis

Quinazolinone derivatives exhibit a diverse range of chemical reactions. The reactivity of the 2-methyl group, reactivity of the 3-amino group, electrophilic substitution, oxidation, reduction, reaction of 4(3H)-quinazolinones with metal ions, Mannich reaction, cycloaddition reaction, and reactions with other reagents have been discussed in the literature .

Properties

IUPAC Name

2-phenacylsulfanyl-3-(3-piperidin-1-ylpropyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c28-22(19-10-3-1-4-11-19)18-30-24-25-21-13-6-5-12-20(21)23(29)27(24)17-9-16-26-14-7-2-8-15-26/h1,3-6,10-13H,2,7-9,14-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNJUNCQLAHXGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCN2C(=O)C3=CC=CC=C3N=C2SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(2-oxo-2-phenylethyl)thio]-3-[3-(1-piperidinyl)propyl]-4(3H)-quinazolinone
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2-[(2-oxo-2-phenylethyl)thio]-3-[3-(1-piperidinyl)propyl]-4(3H)-quinazolinone
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2-[(2-oxo-2-phenylethyl)thio]-3-[3-(1-piperidinyl)propyl]-4(3H)-quinazolinone
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2-[(2-oxo-2-phenylethyl)thio]-3-[3-(1-piperidinyl)propyl]-4(3H)-quinazolinone
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2-[(2-oxo-2-phenylethyl)thio]-3-[3-(1-piperidinyl)propyl]-4(3H)-quinazolinone
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2-[(2-oxo-2-phenylethyl)thio]-3-[3-(1-piperidinyl)propyl]-4(3H)-quinazolinone

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